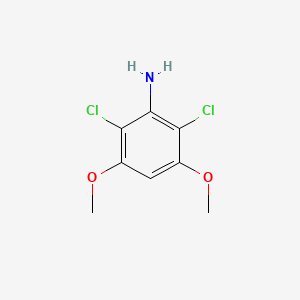

2,6-Dichloro-3,5-dimethoxyaniline

Description

BenchChem offers high-quality 2,6-Dichloro-3,5-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3,5-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFHEIDCMPNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dichloro-3,5-dimethoxyaniline CAS number 872509-56-3

An In-Depth Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3)

Abstract

2,6-Dichloro-3,5-dimethoxyaniline is a highly substituted aromatic amine that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms ortho to the amine and two methoxy groups meta to it—imparts specific steric and electronic properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, robust characterization data, and critical safety information. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3][4]

Physicochemical & Structural Properties

The compound, identified by CAS number 872509-56-3, is a white to off-white solid at room temperature.[1][5] The strategic placement of its functional groups is key to its utility. The electron-withdrawing chlorine atoms decrease the basicity of the aniline nitrogen, while the electron-donating methoxy groups influence the electron density of the aromatic ring. This electronic balance, combined with the steric hindrance around the amino group, dictates its reactivity in subsequent synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 872509-56-3 | [1][2][5][6] |

| Molecular Formula | C₈H₉Cl₂NO₂ | [2][6] |

| Molecular Weight | 222.07 g/mol | [6] |

| IUPAC Name | 2,6-dichloro-3,5-dimethoxyaniline | [5] |

| Appearance | White to off-white powder or crystals | [1][5] |

| Boiling Point | 320 °C | [1][2] |

| Density | 1.357 g/cm³ | [1][2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][5] |

| Purity | Typically ≥97% - 98% | [5][6] |

Synthesis Protocol: Hydrolysis of N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

The most direct and commonly cited synthesis for 2,6-dichloro-3,5-dimethoxyaniline involves the basic hydrolysis of its N-acetylated precursor, N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide.[1] This procedure represents a deprotection step, a common strategy in multi-step synthesis where the amine functionality is temporarily masked as an amide to prevent unwanted side reactions during other transformations. The amide is stable to a variety of reaction conditions but can be cleanly cleaved under basic conditions to liberate the free aniline.

Experimental Workflow: Synthesis via Hydrolysis

Caption: Workflow for the synthesis of 2,6-dichloro-3,5-dimethoxyaniline.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a suitable reaction vessel, dissolve N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (34.5 g, 131 mmol) in ethanol (600 mL).[1]

-

Initiation of Hydrolysis: To this solution, add a 2N aqueous solution of potassium hydroxide (400 mL). The addition of a strong base is the causal agent for the hydrolysis of the amide bond.[1]

-

Reaction Conditions: Heat the resulting mixture to 90°C and maintain a gentle reflux for 2 days with continuous stirring. The elevated temperature is necessary to overcome the activation energy of the hydrolysis, and the extended reaction time ensures complete conversion.[1]

-

Product Precipitation: Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. Subsequently, cool it further to 0°C in an ice-water bath and continue stirring for 1 hour to maximize the precipitation of the less soluble aniline product.[1]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold 1:1 (v/v) mixture of ethanol and water to remove residual potassium hydroxide and other soluble impurities.[1]

-

Drying: Dry the purified solid under vacuum to yield the final product, 2,6-dichloro-3,5-dimethoxyaniline (Expected yield: ~76%).[1]

Spectroscopic Characterization

Structural confirmation of 2,6-dichloro-3,5-dimethoxyaniline relies on standard spectroscopic techniques. The symmetry of the molecule simplifies its NMR spectra, providing a clear diagnostic fingerprint.

| Technique | Observed / Expected Data | Interpretation |

| ¹H NMR | δ 6.21 (s, 1H), δ 5.40 (s, 2H), δ 3.83 (s, 6H) (400 MHz, DMSO-d₅)[1] | Aromatic Proton: The singlet at 6.21 ppm corresponds to the single proton on the aromatic ring. Amine Protons: The broad singlet at 5.40 ppm integrates to two protons, characteristic of the -NH₂ group. Methoxy Protons: The singlet at 3.83 ppm integrates to six protons, corresponding to the two equivalent methoxy (-OCH₃) groups. |

| IR Spectroscopy | Expected peaks: ~3400-3300 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~800-600 cm⁻¹ (C-Cl stretch) | The presence of sharp peaks in the N-H region confirms the primary amine. C-O and C-Cl stretches confirm the presence of the methoxy and chloro substituents, respectively.[7] |

| Mass Spectrometry | Expected M⁺ peak at m/z 221, with characteristic M+2 and M+4 isotope peaks. | The molecular ion peak confirms the molecular weight. The presence of two chlorine atoms will result in a distinctive isotopic cluster pattern (approx. 9:6:1 ratio for M⁺, M+2, M+4), which is a definitive indicator for dichlorinated compounds.[8] |

Role as a Synthetic Intermediate

The primary value of 2,6-dichloro-3,5-dimethoxyaniline lies in its application as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][4] The aniline functional group is a synthetic handle that allows for a wide range of subsequent chemical modifications.

The strategic positioning of the chloro and methoxy groups provides a pre-defined framework, influencing the final molecule's conformation, lipophilicity, and metabolic stability. This makes it a sought-after starting material for library synthesis in drug discovery campaigns.

Caption: Role of 2,6-dichloro-3,5-dimethoxyaniline as a versatile chemical intermediate.

Safety & Handling

As with all chlorinated aromatic amines, proper handling of 2,6-dichloro-3,5-dimethoxyaniline is essential. It is classified as harmful if swallowed.[1][5][9] Researchers must adhere to established laboratory safety protocols.

-

GHS Hazard Statements: H302 (Harmful if swallowed).[1][5][10] Some suppliers may also list H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Conclusion

2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3) is a specialized chemical intermediate whose value is derived from its unique and highly functionalized structure. The synthesis via hydrolysis of its N-acetylated precursor is a robust and scalable method. Its well-defined spectroscopic signature allows for straightforward characterization. For drug development professionals and synthetic chemists, this compound represents a key starting material, offering a reliable scaffold for the creation of novel and complex molecular entities. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.

References

- Benchchem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.

-

ACS Publications. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[13][14]-Methoxy Rearrangement. Organic Letters. Available at:

- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.

- ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.

- National Institutes of Health (NIH). (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.

- ChemicalBook. 872509-56-3 | CAS DataBase.

- Sigma-Aldrich. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3.

- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

- ChemBK. 2,6-Dichloro-3,5-dimethoxyaniline.

- ChemScene. 872509-56-3 | 2,6-Dichloro-3,5-dimethoxyaniline.

- CymitQuimica. CAS 872509-56-3: Benzenamine, 2,6-dichloro-3,5-dimethoxy-.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. 8 - SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- MySkinRecipes. 2,6-Dichloro-3,5-dimethoxyaniline.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3.

- PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.

- Spectroscopy Online. (2023). Halogenated Organic Compounds.

- PubChem. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253.

Sources

- 1. 872509-56-3 | CAS DataBase [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CAS 872509-56-3: Benzenamine, 2,6-dichloro-3,5-dimethoxy- [cymitquimica.com]

- 4. 2,6-Dichloro-3,5-dimethoxyaniline [myskinrecipes.com]

- 5. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

physical and chemical properties of 2,6-Dichloro-3,5-dimethoxyaniline

An In-depth Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline

Authored by: Gemini, Senior Application Scientist

Introduction

2,6-Dichloro-3,5-dimethoxyaniline is a substituted aniline that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and electron-donating methoxy groups on the aniline ring, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling, and applications, tailored for professionals in chemical research and drug development. This molecule is of particular interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical Identity and Molecular Structure

A clear understanding of the molecule's fundamental identity is the starting point for any technical application.

The structure consists of a central benzene ring substituted with an amino group (-NH₂) at position 1. Two chlorine atoms are located at positions 2 and 6 (ortho to the amino group), and two methoxy groups (-OCH₃) are at positions 3 and 5. This specific arrangement dictates the molecule's steric and electronic properties.

Physicochemical Properties

The physical properties of 2,6-Dichloro-3,5-dimethoxyaniline are essential for determining appropriate solvents, reaction temperatures, and storage conditions. The data below has been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Weight | 222.07 g/mol | [1][3] |

| Appearance | White to off-white solid/powder or crystals. | [4][5] |

| Boiling Point | 320 °C at 760 mmHg | [1][5][7] |

| Density | 1.357 g/cm³ | [1][5][7] |

| Flash Point | 147 °C | [1][5][7] |

| pKa | -0.13 ± 0.10 (Predicted) | [1][5] |

| XLogP3 | 2.4 | [3][7] |

| Solubility | While specific data is limited for this exact compound, substituted anilines generally exhibit limited solubility in water and better solubility in organic solvents like ethanol and acetone.[8] | N/A |

Synthesis and Purification

2,6-Dichloro-3,5-dimethoxyaniline is primarily used as an intermediate, meaning it is typically synthesized as part of a larger process.[5] A common laboratory-scale synthesis involves the hydrolysis of its acetamide precursor.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of 2,6-Dichloro-3,5-dimethoxyaniline.

Detailed Synthesis Protocol

This protocol is based on a literature procedure for the hydrolysis of the corresponding N-acetylated compound.[5]

Objective: To synthesize 2,6-Dichloro-3,5-dimethoxyaniline via alkaline hydrolysis.

Materials:

-

N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

-

Ethanol

-

2N Potassium Hydroxide (KOH) aqueous solution

-

Ice

-

Standard reflux and filtration apparatus

Procedure:

-

Dissolution: Dissolve N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (e.g., 34.5 g, 131 mmol) in ethanol (600 mL) in a round-bottom flask.[5]

-

Addition of Base: Add 2N aqueous potassium hydroxide solution (400 mL) to the flask to form the reaction mixture.[5]

-

Reflux: Heat the mixture to 90°C and maintain a gentle reflux with stirring for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Precipitation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice-water bath for 1 hour to precipitate the product.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration.[5]

-

Washing: Wash the collected solid with a cold 1:1 (v/v) mixture of ethanol and water to remove residual base and impurities.[5]

-

Drying: Dry the purified solid to obtain 2,6-Dichloro-3,5-dimethoxyaniline. A reported yield for this procedure is approximately 76%.[5]

Spectroscopic and Analytical Characterization

Characterization is critical to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides definitive structural information.

-

¹H NMR (400 MHz, DMSO-d₅):

-

δ 6.21 (s, 1H): This singlet corresponds to the single aromatic proton on the ring, located between the two methoxy groups.[5]

-

δ 5.40 (s, 2H): This singlet represents the two protons of the primary amine (-NH₂).[5] The chemical shift can vary depending on solvent and concentration.

-

δ 3.83 (s, 6H): This sharp singlet corresponds to the six equivalent protons of the two methoxy (-OCH₃) groups.[5]

-

Infrared (IR) Spectroscopy

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy groups.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): Strong bands around 1000-1300 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

-

Monoisotopic Mass: 221.0010339 Da.[3]

-

Expected Fragmentation: The mass spectrum would show a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of methyl groups, the amino group, or chlorine atoms.

Safety, Handling, and Storage

Proper handling is crucial due to the potential hazards associated with this class of compounds.

GHS Hazard Statements

The compound is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep in the dark and under an inert atmosphere (e.g., nitrogen) to maintain stability.[5][9]

-

Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

Applications in Research and Development

The utility of 2,6-Dichloro-3,5-dimethoxyaniline stems from its role as a versatile chemical intermediate.

Caption: Key application areas for 2,6-Dichloro-3,5-dimethoxyaniline.

-

Pharmaceuticals: It is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][5] The functional groups on the ring allow for further chemical modifications to build more complex drug candidates.

-

Agrochemicals: The compound serves as a building block for creating new herbicides and fungicides.[2]

-

Dyes and Pigments: Its structure is suitable for synthesizing complex colorants used in various industries, including textiles and coatings.[2]

References

- 2,6-Dichloro-3,5-dimethoxyaniline - ChemBK. (2024).

- 2,6-Dichloro-3,5-dimethoxyaniline CAS#: 872509-56-3 - ChemicalBook. (n.d.).

- 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem. (n.d.).

- 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 - Sigma-Aldrich. (n.d.).

- Buy 2,6-dichloro-3,5-dimethoxyaniline from ATK CHEMICAL COMPANY LIMITED - ECHEMI. (n.d.).

- 2,6- Dichloro-3,5- Dimethoxyaniline at ₹ 10000/kg | Dichloroaniline in Mumbai - IndiaMART. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2023).

- SAFETY DATA SHEET - (Supplier inform

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- 2,6-Dichloro-3,5-dimethoxyaniline - MySkinRecipes. (n.d.).

- 2,6-Dichloroaniline | Solubility of Things. (n.d.).

- 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 - Sigma-Aldrich (ChemScene). (n.d.).

- An In-depth Technical Guide to 2,6-Dichloroaniline: Chemical Properties and Structure - Benchchem. (2025).

- A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline - Benchchem. (n.d.).

- 2,6-dichloro-3,5-dimethoxyaniline (C8H9Cl2NO2) - PubChemLite. (2025). Retrieved from PubChemLite, Université du Luxembourg.

Sources

- 1. chembk.com [chembk.com]

- 2. 2,6-Dichloro-3,5-dimethoxyaniline [myskinrecipes.com]

- 3. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]

- 5. 2,6-Dichloro-3,5-dimethoxyaniline CAS#: 872509-56-3 [m.chemicalbook.com]

- 6. PubChemLite - 2,6-dichloro-3,5-dimethoxyaniline (C8H9Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dichloro-3,5-dimethoxyaniline (CAS No. 872509-56-3), a substituted aniline derivative of significant interest in synthetic organic chemistry. Due to its specific substitution pattern, this compound serves as a valuable intermediate and building block, particularly in the fields of medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, a representative synthetic workflow, and its known applications, offering a consolidated resource for professionals in research and development.

Molecular Structure and Physicochemical Properties

Elucidation of Molecular Structure

2,6-Dichloro-3,5-dimethoxyaniline is an aromatic amine characterized by a benzene ring core. The molecule's nomenclature precisely describes its structure:

-

Aniline: The base structure is an amino group (-NH₂) attached to a benzene ring.

-

2,6-Dichloro: Two chlorine atoms are substituted at positions 2 and 6, flanking the amino group. This ortho-substitution sterically hinders the amino group, influencing its reactivity.

-

3,5-Dimethoxy: Two methoxy groups (-OCH₃) are located at the 3 and 5 positions of the ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-dichloro-3,5-dimethoxybenzenamine.[1] The unique arrangement of electron-withdrawing chlorine atoms and electron-donating methoxy groups creates a distinct electronic environment on the aromatic ring, making it a specialized reagent for further chemical transformations.

Physicochemical Data

The key physical and chemical properties of 2,6-Dichloro-3,5-dimethoxyaniline are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 872509-56-3 | [1][2][3][4] |

| Molecular Formula | C₈H₉Cl₂NO₂ | [1][2][4] |

| Molecular Weight | 222.07 g/mol | [2][4] |

| Exact Mass | 221.001038 Da | [1][4] |

| Appearance | White to off-white powder or crystals | |

| Boiling Point | 320 °C | [1][3][5] |

| Flash Point | 147 °C | [1][3][5] |

| Density | 1.357 g/cm³ | [1][3][5] |

| InChIKey | LCQFHEIDCMPNAN-UHFFFAOYSA-N | [1][4] |

Synthesis and Characterization Workflow

While multiple synthetic routes may exist, the preparation of substituted anilines often involves the reduction of a corresponding nitroaromatic precursor. This is a fundamental and widely trusted transformation in organic synthesis due to the reliability of catalytic hydrogenation.

Generalized Synthetic Workflow

The synthesis of a substituted aniline like 2,6-Dichloro-3,5-dimethoxyaniline typically follows a logical pathway involving the formation of the substituted nitrobenzene ring followed by reduction. The causality behind this choice is the high efficiency and selectivity of nitro group reduction, which can be achieved under various conditions without affecting other functional groups like chloro or methoxy substituents.

Sources

- 1. echemi.com [echemi.com]

- 2. 2,6-Dichloro-3,5-dimethoxyaniline [myskinrecipes.com]

- 3. 2,6-Dichloro-3,5-dimethoxyaniline CAS 872509-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,6-Dichloro-3,5-dimethoxyaniline (CAS No. 872509-56-3), a key intermediate in medicinal chemistry and drug development. The document details a robust and reliable synthetic pathway commencing from the commercially available precursor, 3,5-dimethoxyaniline. Core sections include a discussion of the synthetic strategy, the underlying reaction mechanism, a detailed step-by-step experimental protocol, and methods for product characterization and purification. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical, scientifically-grounded understanding of this synthesis.

Introduction and Strategic Importance

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceutical compounds.[1][2][3] Their versatile structure allows for extensive chemical modification, making them indispensable in the field of medicinal chemistry.[4][5] 2,6-Dichloro-3,5-dimethoxyaniline is a highly functionalized aniline derivative whose unique substitution pattern—featuring both electron-donating methoxy groups and electron-withdrawing chloro groups—makes it a valuable intermediate for creating complex molecular architectures.[6][7] Its utility is particularly noted in the development of antineoplastic agents and other targeted therapeutics.[8]

This guide focuses on the direct dichlorination of 3,5-dimethoxyaniline, a method chosen for its efficiency, atom economy, and use of readily available and manageable reagents. Understanding this synthesis is critical for teams engaged in process development, scale-up, and the supply of high-purity intermediates for active pharmaceutical ingredient (API) manufacturing.

Synthetic Strategy and Retrosynthesis

The synthesis of 2,6-Dichloro-3,5-dimethoxyaniline is most logically approached via an electrophilic aromatic substitution reaction. The target molecule contains an aniline backbone, which is highly activated towards electrophiles.

A retrosynthetic analysis reveals a straightforward pathway:

Caption: Retrosynthetic analysis of the target compound.

The primary synthetic challenge lies in achieving selective dichlorination at the C2 and C6 positions. The aniline (NH₂) and the two methoxy (OCH₃) groups are all strongly activating, ortho-, para-directing groups. The amino group is the most powerful activator, rendering the positions ortho to it (C2 and C6) the most nucleophilic and sterically accessible sites for electrophilic attack. This inherent electronic bias allows for a highly regioselective reaction. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its solid nature, which simplifies handling compared to gaseous chlorine, and its ability to provide a controlled source of electrophilic chlorine (Cl⁺).

Reaction Mechanism: Electrophilic Aromatic Substitution

The dichlorination of 3,5-dimethoxyaniline proceeds through a classical electrophilic aromatic substitution mechanism. The reaction occurs in two sequential steps, with the second chlorination following the first.

Caption: Mechanism of electrophilic chlorination.

-

Generation of the Electrophile : N-Chlorosuccinimide, often in a polar aprotic solvent like acetonitrile, acts as the source of electrophilic chlorine.

-

Nucleophilic Attack : The electron-rich aromatic ring of 3,5-dimethoxyaniline attacks the electrophilic chlorine atom. The attack occurs preferentially at the C2 position, which is highly activated by both the amino and a methoxy group. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization : A base (which can be the solvent or the succinimide anion byproduct) removes a proton from the C2 position, restoring the aromaticity of the ring and yielding the monochlorinated product.

-

Second Chlorination : The resulting 2-chloro-3,5-dimethoxyaniline is still highly activated and undergoes a second electrophilic substitution at the vacant and electronically favored C6 position, following the same mechanistic steps to yield the final 2,6-dichloro-3,5-dimethoxyaniline product.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,6-Dichloro-3,5-dimethoxyaniline on a laboratory scale.

Materials and Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Dimethoxyaniline | 10272-07-8 | 153.18 | 5.00 g | 32.6 mmol |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 9.20 g | 68.9 mmol |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 50 mL | - |

| Brine (Saturated NaCl) | - | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |

Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (5.00 g, 32.6 mmol).[9][10] Add 100 mL of acetonitrile and stir until the solid is completely dissolved.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Addition of NCS : Slowly add N-chlorosuccinimide (9.20 g, 68.9 mmol, 2.1 equivalents) to the cooled solution in small portions over approximately 30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

-

Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching : Upon completion, cool the mixture again in an ice bath and slowly add 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NCS. Stir for 15 minutes.

-

Extraction : Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

-

Washing : Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized 2,6-Dichloro-3,5-dimethoxyaniline must be confirmed through standard analytical techniques.

Physicochemical and Spectroscopic Data:

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-3,5-dimethoxyaniline | [11] |

| CAS Number | 872509-56-3 | [6][12] |

| Molecular Formula | C₈H₉Cl₂NO₂ | [11][12] |

| Molecular Weight | 222.07 g/mol | [11][12] |

| Appearance | White to off-white powder or crystals | |

| Boiling Point | ~320 °C | [6][8] |

| Purity | ≥97% (typical) | [12] |

| ¹H NMR | Expected signals for aromatic proton, methoxy protons, and amine protons. | - |

| ¹³C NMR | Expected signals for aromatic carbons (C-Cl, C-O, C-N, C-H) and methoxy carbons. | - |

| Mass Spec (MS) | m/z = 221.00 (M⁺), showing characteristic isotopic pattern for two chlorine atoms. | [11] |

| IR Spectroscopy | Expected peaks for N-H stretching, C-H (aromatic/aliphatic), C=C (aromatic), C-O, and C-Cl bonds. | - |

Safety, Handling, and Storage

Hazard Identification:

-

2,6-Dichloro-3,5-dimethoxyaniline : Harmful if swallowed (H302).[11] May cause skin, eye, and respiratory irritation.[11]

-

N-Chlorosuccinimide (NCS) : Harmful if swallowed and causes severe skin burns and eye damage.[13][14] It is a strong oxidizing agent.

-

Acetonitrile : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Personal Protective Equipment (PPE):

-

Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves when handling these chemicals.[15][16]

-

All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust and vapors.[15][17]

Handling and Storage:

-

Reagents : Store N-chlorosuccinimide in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents and strong acids.[14][15] Keep containers tightly closed.

-

Product : Store the final product, 2,6-Dichloro-3,5-dimethoxyaniline, in a tightly sealed container in a cool, dry place, protected from light.[12]

Waste Disposal:

-

Dispose of all chemical waste according to local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

References

- Vertex AI Search. (n.d.).

- Chem-Impex. (n.d.). 3,5-Dimethoxyaniline.

- ChemicalBook. (2025). 3,5-Dimethoxyaniline | 10272-07-8.

- Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China.

- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?.

- Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.

- Santa Cruz Biotechnology. (n.d.). N-Chlorosuccinimide.

- Cole-Parmer. (n.d.).

- Suvchem Laboratory Chemicals. (n.d.). N-CHLORO SUCCINIMIDE (FOR SYNTHESIS).

- Biosynth. (n.d.). 3,5-Dimethoxyaniline | 10272-07-8.

- Vertex AI Search. (n.d.).

- Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36.

- BenchChem. (2025).

- Vertex AI Search. (n.d.).

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3.

- PubMed Central. (n.d.).

- PubChem. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253.

- ChemBK. (2024). 2,6-Dichloro-3,5-dimethoxyaniline.

- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- ChemScene. (n.d.). 872509-56-3 | 2,6-Dichloro-3,5-dimethoxyaniline.

- Organic Syntheses. (n.d.). sulfanilamide.

- ECHEMI. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2,6-dichloroaniline.

- MySkinRecipes. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline.

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2,6-Dichloro-3,5-dimethoxyaniline [myskinrecipes.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. lobachemie.com [lobachemie.com]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 15. suru-chem.com [suru-chem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Safe Handling and Use of 2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-dichloro-3,5-dimethoxyaniline (CAS 872509-56-3), a key chemical intermediate in various synthetic applications, including pharmaceutical development. As a senior application scientist, the following protocols and recommendations are grounded in established safety principles and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research.

Compound Identification and Hazard Overview

2,6-Dichloro-3,5-dimethoxyaniline is an organic compound characterized by a benzene ring substituted with two chlorine atoms, two methoxy groups, and an amine group.[1] This substitution pattern influences its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and other areas of organic synthesis.[1]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 872509-56-3 | [2][3] |

| Molecular Formula | C8H9Cl2NO2 | [2][3] |

| Molecular Weight | 222.07 g/mol | [1][2][3] |

| Physical Form | Solid; White to off-white powder or crystals | [3] |

| Boiling Point | 320 °C at 760 mmHg | [2][3] |

| Flash Point | 147 °C | [2] |

| Density | 1.357 g/cm³ | [2] |

GHS Hazard Identification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 2,6-dichloro-3,5-dimethoxyaniline, the following classifications have been identified:

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

The causality behind these classifications lies in the chemical nature of the compound. The presence of chlorine atoms and an aniline-like structure can contribute to its irritant properties and potential toxicity upon ingestion.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows the hierarchy of controls, a systematic approach to minimizing exposure to hazards. This framework prioritizes controls from most to least effective.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 2,6-dichloro-3,5-dimethoxyaniline, elimination and substitution are generally not feasible as the compound is required for specific research objectives. Therefore, the focus lies on robust engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Primary Containment: All weighing and handling of this solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

Personal Protective Equipment (PPE): Essential for Direct Handling

While engineering controls minimize ambient exposure, PPE is crucial for protecting against direct contact. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE when hazards are present.[5]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or in situations where dust formation is likely, a NIOSH-approved respirator (e.g., N95) may be necessary.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining compound integrity.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[2][4]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[2][4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Some suppliers recommend storage at 4°C, protected from light, while others state room temperature is acceptable.[3] It is prudent to follow the specific storage recommendations on the supplier's label and safety data sheet.

-

Store away from incompatible materials and foodstuff containers.[2][4]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential for mitigating the consequences of an incident.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

-

Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Dispose: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and hydrogen chloride may be formed.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Caption: A generalized workflow for responding to laboratory emergencies.

Toxicological and Ecological Information

-

Acute Toxicity: Classified as harmful if swallowed (H302).[3]

-

Skin Irritation/Corrosion: Classified as causing skin irritation (H315).[3]

-

Eye Damage/Irritation: Classified as causing serious eye irritation (H319).[3]

-

Respiratory or Skin Sensitization: No data available.[7]

-

Germ Cell Mutagenicity: No data available.[7]

-

Carcinogenicity: No data available.[7]

-

Reproductive Toxicity: No data available.[7]

Ecological Information:

Data on the environmental impact of this compound is limited. It is advised that discharge into the environment must be avoided.[4]

Disposal Considerations

All waste containing 2,6-dichloro-3,5-dimethoxyaniline must be treated as hazardous chemical waste.

-

Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][8]

-

Contaminated Packaging: Dispose of as unused product in accordance with all applicable regulations.[7]

References

- SAFETY D

- Combi-Blocks, Inc. (2023).

-

Caeruleum. (n.d.). High Quality for BAY1895344 - CAS: 872509-56-3, H3B-6527 Intermediate A7. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,6-Dimethoxyaniline | CAS#:2734-70-5. Retrieved from [Link]

-

Sirchie. (n.d.). Personal Protection Equipment (PPE) | Search and Rescue Response. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

-

Dongfang. (n.d.). China Factory made hot-sale Pvb Resin For Coating Purpose. Retrieved from [Link]

-

GovInfo. (n.d.). 125 Subpart D—Contingency Plan and Emergency Procedures. Retrieved from [Link]

Sources

- 1. CAS 872509-56-3: Benzenamine, 2,6-dichloro-3,5-dimethoxy- [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]

- 4. zycz.cato-chem.com [zycz.cato-chem.com]

- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]

- 6. sirchie.com [sirchie.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. echemi.com [echemi.com]

potential applications of 2,6-Dichloro-3,5-dimethoxyaniline in research

An In-Depth Technical Guide to the Research Applications of 2,6-Dichloro-3,5-dimethoxyaniline

Authored by: A Senior Application Scientist

Abstract

2,6-Dichloro-3,5-dimethoxyaniline is a highly functionalized aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms ortho to the amine and two methoxy groups meta to it—imparts specific steric and electronic properties that are highly advantageous for the targeted synthesis of complex molecules. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the potential research applications of this versatile intermediate. We will delve into its established role in the development of potent kinase inhibitors and explore its broader utility in the synthesis of novel pharmaceutical and agrochemical agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this compound in their research endeavors.

Physicochemical Characteristics and Handling

2,6-Dichloro-3,5-dimethoxyaniline is a white to off-white crystalline solid.[1][2][3] Its structural and physical properties are fundamental to its reactivity and handling in a laboratory setting. The chlorine atoms at the 2 and 6 positions provide steric hindrance around the amine group, which can be strategically exploited to control reactivity and achieve regioselectivity in subsequent reactions. The electron-donating methoxy groups at the 3 and 5 positions increase the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution, while also enhancing the solubility of its derivatives in organic solvents.

Table 1: Physicochemical Properties of 2,6-Dichloro-3,5-dimethoxyaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉Cl₂NO₂ | [4][5] |

| Molar Mass | 222.07 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [1][2] |

| Boiling Point | 320 °C | [1][4] |

| Density | 1.357 g/cm³ | [1][4] |

| Flash Point | 147 °C | [1][4] |

| pKa | -0.13 ± 0.10 (Predicted) | [1][4] |

| Storage | Room temperature, in a dark, inert atmosphere |[1] |

Safety and Handling: 2,6-Dichloro-3,5-dimethoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the powder.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of 2,6-Dichloro-3,5-dimethoxyaniline involves the hydrolysis of its N-acetylated precursor.[1] This method is advantageous due to the high yield and purity of the final product, which can often be achieved with a straightforward workup procedure.

Experimental Protocol: Hydrolysis of N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

This protocol describes the base-catalyzed hydrolysis to yield the target aniline.

Materials:

-

N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

-

Ethanol (EtOH)

-

Potassium Hydroxide (KOH), 2N aqueous solution

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and filter paper

-

Ice water bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (1.0 eq) in ethanol (approx. 17 mL per gram of starting material).[1]

-

Addition of Base: To the stirred solution, add 2N aqueous potassium hydroxide solution (approx. 11.5 mL per gram of starting material).[1]

-

Reflux: Heat the reaction mixture to 90 °C and maintain a steady reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The prolonged reflux at elevated temperature is necessary to drive the hydrolysis of the sterically hindered and electronically stable amide bond to completion.

-

Cooling and Precipitation: Upon completion, cool the mixture to room temperature, then place it in an ice water bath and continue stirring for 1 hour to maximize the precipitation of the product.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a cold 1:1 (v/v) mixture of ethanol and water. Dry the product under vacuum to yield 2,6-Dichloro-3,5-dimethoxyaniline. A typical yield for this reaction is approximately 76%.[1]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ should show singlets around δ 6.21 (1H, Ar-H), δ 5.40 (2H, NH₂), and δ 3.83 (6H, OCH₃).[1]

Caption: Workflow for the synthesis of 2,6-Dichloro-3,5-dimethoxyaniline.

Core Research Applications: A Gateway to Novel Therapeutics

The primary utility of 2,6-Dichloro-3,5-dimethoxyaniline in research is as a specialized intermediate for constructing molecules with high biological potential.[1][4] Its structure is particularly prevalent in the design of kinase inhibitors.

Keystone Application: Synthesis of Kinase Inhibitors

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6] Small molecule kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. The aniline scaffold is a common feature in these inhibitors, as it can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP.[7]

The 2,6-dichloro-3,5-dimethoxy substitution pattern is not arbitrary; it is a result of rational drug design. A prime example is its incorporation into NVP-BGJ398 (Infigratinib) , a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[8] In this context:

-

The 2,6-dichloro groups provide steric bulk that can enforce a specific, favorable conformation of the molecule within the binding pocket and can also be used as synthetic handles.

-

The 3,5-dimethoxy groups enhance solubility and can form additional interactions with the protein, fine-tuning the binding affinity and selectivity.

Hypothetical Workflow: Synthesis of a Urea-Based Kinase Inhibitor Precursor

A common strategy in kinase inhibitor synthesis is the formation of a substituted urea linkage. The following protocol outlines a plausible, self-validating system for using 2,6-Dichloro-3,5-dimethoxyaniline to create a core scaffold for further elaboration.

Objective: To synthesize a 1-aryl-3-pyrimidinylurea intermediate, a common scaffold in kinase inhibitors.

Materials:

-

2,6-Dichloro-3,5-dimethoxyaniline

-

4-Aminopyrimidine (or a suitably substituted aminopyrimidine)

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Nitrogen atmosphere apparatus

Procedure:

-

Activation (Phosgene Equivalent): In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-aminopyrimidine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Isocyanate Formation (in situ): Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled pyrimidine solution. Stir at 0 °C for 1-2 hours. This step forms a reactive isocyanate or a related intermediate in situ. Causality Note: Triphosgene is a safer, solid equivalent to phosgene gas. The base is crucial to neutralize the HCl byproduct.

-

Nucleophilic Attack: In a separate flask, dissolve 2,6-Dichloro-3,5-dimethoxyaniline (1.0 eq) in anhydrous DCM.

-

Coupling Reaction: Slowly add the aniline solution to the reaction mixture from Step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-(pyrimidin-4-yl)urea derivative.

Caption: Synthesis of a urea-based kinase inhibitor core scaffold.

Broader Applications in Agrochemicals and Materials Science

While its role in medicinal chemistry is most prominent, the unique electronic and steric properties of 2,6-Dichloro-3,5-dimethoxyaniline make it a valuable building block in other areas.

-

Agrochemicals: Substituted anilines are foundational to many herbicides and fungicides.[9] The specific substitution pattern of this molecule can be used to develop new active ingredients with potentially improved efficacy, metabolic stability, or target selectivity.

-

Dyes and Pigments: The aniline core is a classic chromophore.[9] Derivatization of the amine group, for instance through diazotization followed by coupling reactions, can lead to the synthesis of specialized azo dyes with distinct spectral properties.

Conclusion

2,6-Dichloro-3,5-dimethoxyaniline is far more than a simple chemical intermediate; it is a rationally designed building block that provides a strategic advantage in the synthesis of high-value, complex molecules. Its primary and most impactful application lies in the field of medicinal chemistry, particularly in the development of targeted kinase inhibitors like Infigratinib. The protocols and workflows detailed in this guide serve as a validated starting point for researchers aiming to incorporate this versatile compound into their synthetic strategies. By understanding the causality behind its synthesis and reactivity, scientists can fully exploit its potential to accelerate the discovery of novel therapeutics, advanced agrochemicals, and functional materials.

References

-

2,6-Dichloro-3,5-dimethoxyaniline - ChemBK. (2024). ChemBK. [Link]

-

2,6-Dichloro-3,5-dimethoxyaniline. (n.d.). PubChem. [Link]

-

2,6- Dichloro-3,5- Dimethoxyaniline. (n.d.). IndiaMART. [Link]

-

2,6-Dichloro-3,5-dimethoxyaniline. (n.d.). MySkinRecipes. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

-

Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline. (n.d.). Anichem. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). National Institutes of Health. [Link]

-

Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. (2011). ResearchGate. [Link]

Sources

- 1. 2,6-Dichloro-3,5-dimethoxyaniline CAS#: 872509-56-3 [m.chemicalbook.com]

- 2. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. chembk.com [chembk.com]

- 5. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Dichloro-3,5-dimethoxyaniline [myskinrecipes.com]

literature review of 2,6-Dichloro-3,5-dimethoxyaniline studies

An In-depth Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline: Synthesis, Properties, and Applications

Introduction

2,6-Dichloro-3,5-dimethoxyaniline is a substituted aniline derivative that serves as a crucial and versatile building block in organic synthesis. Its unique structure, featuring ortho-chlorine atoms flanking an amino group and two meta-methoxy groups, provides a specific combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of 2,6-Dichloro-3,5-dimethoxyaniline is presented below. This data is essential for its proper identification, handling, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-3,5-dimethoxyaniline | [3] |

| CAS Number | 872509-56-3 | [2][4] |

| Molecular Formula | C₈H₉Cl₂NO₂ | [2][3][4] |

| Molecular Weight | 222.07 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder or crystals | [2] |

| Purity | ≥97% | [4] |

| Storage | 2-8°C, sealed, in a dark, dry place | [1][2][4] |

| SMILES | COC1=CC(=C(C(=C1Cl)N)Cl)OC | [3][4] |

| InChIKey | LCQFHEIDCMPNAN-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 44.48 Ų | [4] |

| LogP | 2.5928 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis Pathway and Rationale

The primary and most direct synthesis of 2,6-dichloro-3,5-dimethoxyaniline begins with the starting material 3,5-dimethoxyaniline.[1] The core of the synthetic strategy relies on the regioselective chlorination of the aromatic ring.

Causality Behind Experimental Choices

The choice of 3,5-dimethoxyaniline as the precursor is logical due to the powerful directing effects of the substituents on the benzene ring. The amino (-NH₂) group is a potent activating group and is ortho-, para-directing. Similarly, the two methoxy (-OCH₃) groups are also strong activating, ortho-, para-directing groups. The combined electronic influence of these three groups strongly activates the positions ortho to the amino group (positions 2 and 6) and para to the methoxy groups, making them highly susceptible to electrophilic substitution. The steric hindrance from the methoxy groups further favors substitution at the less hindered positions adjacent to the amine. This strong, concerted activation facilitates the direct and regioselective introduction of two chlorine atoms at the 2 and 6 positions.[1]

Caption: Synthetic route to 2,6-Dichloro-3,5-dimethoxyaniline.

Experimental Protocol: Synthesis via Direct Dichlorination

The following is a generalized protocol based on the principles of electrophilic aromatic substitution.

-

Dissolution: Dissolve the starting material, 3,5-dimethoxyaniline, in a suitable inert solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the chlorination reaction.

-

Reagent Addition: Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise or as a solution in the same solvent. The stoichiometry should be carefully controlled to favor dichlorination (typically slightly more than 2 equivalents of the chlorinating agent).

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a dilute solution of sodium thiosulfate to remove any excess chlorinating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to remove acidic byproducts, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2,6-dichloro-3,5-dimethoxyaniline as a white to off-white solid.[2]

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, spectroscopic analysis is essential. Commercial suppliers confirm the structure using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic proton, the amine (-NH₂) protons, and the methoxy (-OCH₃) group protons with appropriate chemical shifts and integration. |

| ¹³C NMR | Resonances for the six distinct carbon atoms of the aromatic ring and the carbon atoms of the two methoxy groups. |

| IR Spectrum | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O and C-Cl bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (222.07 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Applications in Research and Development

2,6-Dichloro-3,5-dimethoxyaniline is not typically an end-product but rather a key intermediate. Its structure is strategically designed for further chemical transformations, making it valuable in several industrial sectors.[2]

-

Pharmaceutical Industry: The aniline moiety serves as a scaffold or a precursor for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). The chlorine and methoxy substituents can modulate the pharmacological properties of the final drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

-

Agrochemicals: It is employed as a building block for creating active ingredients in herbicides and fungicides. The specific substitution pattern can be crucial for the biological activity and selectivity of the agrochemical.[2]

-

Dyes and Pigments: The compound is a precursor in the synthesis of complex colorants. The amino group can be diazotized and coupled to form azo dyes, and the overall electronic nature of the substituted ring influences the final color and stability of the pigment.[2]

Caption: Application pathways for 2,6-Dichloro-3,5-dimethoxyaniline.

Safety and Handling

As with any chemical intermediate, proper handling and storage are paramount to ensure safety.

-

Hazards Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3]

-

Storage Conditions: To maintain its stability and purity, 2,6-Dichloro-3,5-dimethoxyaniline should be stored in a tightly sealed container in a dark, dry place, ideally at refrigerated temperatures (2-8°C).[1][2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Conclusion

2,6-Dichloro-3,5-dimethoxyaniline is a high-value chemical intermediate with significant utility in synthetic organic chemistry. Its well-defined synthesis, rooted in the fundamental principles of electrophilic aromatic substitution, allows for its reliable production. The specific arrangement of its chloro, methoxy, and amino substituents provides a unique platform for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

- 2,6-Dichloro-3-methoxyaniline CAS 55285-43-3. (n.d.). Benchchem.

- 2,6-Dichloro-3,5-dimethoxyaniline. (n.d.). MySkinRecipes.

- 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253. (n.d.). PubChem.

- 872509-56-3 | 2,6-Dichloro-3,5-dimethoxyaniline. (n.d.). ChemScene.

- 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3. (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Synthesis of Bio-active Scaffolds from 2,6-Dichloro-3,5-dimethoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Value of a Polysubstituted Scaffold

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic possibilities and ultimate molecular complexity. 2,6-Dichloro-3,5-dimethoxyaniline is a premier example of a strategically designed building block. Its utility stems from a unique combination of orthogonal reactive sites:

-

Two Chlorine Atoms: Positioned at the 2 and 6 positions, these halogens are excellent handles for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

-

A Nucleophilic Aniline Group: The primary amine at the 1-position serves as a classical nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions.[2]

-

Electron-Donating Methoxy Groups: Located at the 3 and 5 positions, these groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the chloro- and amino-substituents and often contributing to the binding affinity of the final derivative in biological targets.[3]

This confluence of features makes 2,6-dichloro-3,5-dimethoxyaniline a highly sought-after precursor in the synthesis of complex molecules, particularly kinase inhibitors, which are pivotal in modern oncology.[4] This guide provides an in-depth exploration of key synthetic transformations, complete with detailed, field-tested protocols.

Core Synthetic Strategies & Experimental Protocols

The derivatization of 2,6-dichloro-3,5-dimethoxyaniline can be logically categorized into two primary pathways: reactions at the aniline nitrogen (N-functionalization) and reactions at the chlorinated carbons (C-functionalization via cross-coupling).

Pathway A: N-Functionalization Reactions

These reactions leverage the nucleophilicity of the aniline's amino group. The most common transformation is N-acylation to form a stable amide bond, a ubiquitous feature in pharmaceutical compounds.[5]

This protocol describes a standard, highly efficient method for forming an amide linkage.[2]

Scientist's Note: The use of a non-nucleophilic base like triethylamine (NEt₃) or pyridine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5] Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Materials:

-

2,6-Dichloro-3,5-dimethoxyaniline

-

Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (NEt₃) (1.5 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-dichloro-3,5-dimethoxyaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.[5]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), visualizing with UV light.

-

Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.

-

Pathway B: C-Functionalization via Palladium-Catalyzed Cross-Coupling

The chloro-substituents are ideal for palladium-catalyzed reactions, which form the cornerstone of modern C-C and C-N bond formation.[6]

The Suzuki-Miyaura reaction is a powerful method for creating a C-C bond between the dichlorinated aniline and a variety of organoboron reagents.[7] This reaction is instrumental in building complex molecular scaffolds from simpler precursors.[8][9]

Scientist's Note: The choice of palladium catalyst and ligand is critical for success. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often used because they are electron-rich and bulky, which promotes the crucial reductive elimination step and stabilizes the active Pd(0) species.[8] The base (e.g., Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[7] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.[6]

-

Materials:

-

2,6-Dichloro-3,5-dimethoxyaniline (or its N-protected derivative) (1.0 eq)

-

Arylboronic acid or ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

-

-

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the starting aniline (1.0 eq), the boronic acid/ester (1.2 eq), Cs₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-24 hours.[8]

-

Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the aryl chloride with a primary or secondary amine.[1][10] This reaction is exceptionally broad in scope and is a mainstay in the synthesis of pharmaceuticals.[11][12]

Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a glovebox for dispensing reagents is highly recommended.[6] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine in the catalytic cycle.[11] Sterically hindered phosphine ligands (e.g., XPhos, JohnPhos) are often required to facilitate the reaction with sterically hindered or electron-rich aryl chlorides.[10]

-

Materials:

-

2,6-Dichloro-3,5-dimethoxyaniline (or its N-protected derivative) (1.0 eq)

-

Primary or secondary amine (e.g., Morpholine) (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or a pre-catalyst like XPhos Pd G3.

-

XPhos (4-8 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

-

Step-by-Step Procedure:

-

Reaction Setup (in a glovebox): To an oven-dried reaction tube, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.4 eq), and the starting aniline (1.0 eq).

-

Reagent Addition: Add the amine (1.2 eq) followed by anhydrous toluene.

-

Sealing and Heating: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C.[6]

-

Reaction Time: Stir vigorously for 12-24 hours.

-

Monitoring: Monitor by LC-MS.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Extraction & Isolation: Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography.

-

Data Presentation & Characterization

Successful synthesis requires rigorous characterization of the products. The following table provides expected outcomes for the protocols described.

| Protocol | Derivative Type | Reagents | Typical Yield (%) | Purity (LC-MS, %) | Key Characterization Signals (¹H NMR) |

| 1: N-Acylation | N-Benzoyl | Benzoyl Chloride, NEt₃ | 85-95% | >98% | Amide N-H singlet (δ 8-9 ppm), aromatic protons |

| 2: Suzuki | C-Pyridinyl | Pyridine-2-boronic acid | 60-80% | >95% | New aromatic signals from the pyridine ring |

| 3: Buchwald | C-Morpholinyl | Morpholine, NaOtBu | 70-90% | >97% | Aliphatic protons from the morpholine ring (δ 3-4 ppm) |

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic workflow and a key catalytic cycle.